Phenyldimethylacetoxysilane

Description

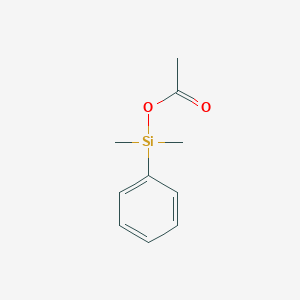

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(phenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-9(11)12-13(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVICWGPAZOCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884995 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17887-60-4 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyldimethylacetoxysilane: Properties, Synthesis, and Applications in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenyldimethylacetoxysilane, a versatile organosilicon reagent. With full editorial control, this document moves beyond a standard data sheet to deliver actionable insights into its chemical behavior, synthesis, and strategic application, particularly in the context of complex molecule synthesis relevant to drug development.

Section 1: Core Identifiers and Physicochemical Properties

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the phenyldimethylsilyl protecting group. Accurate identification and understanding its physical properties are paramount for its effective and safe use in a laboratory setting.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17887-60-4 |

| Molecular Formula | C₁₀H₁₄O₂Si |

| Molecular Weight | 194.30 g/mol |

| Synonyms | Acetoxydimethylphenylsilane, [Dimethyl(phenyl)silyl] acetate |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 127-129 °C at 44 mmHg |

| Density | 1.006 g/cm³ |

| Refractive Index | 1.4907 |

| Flash Point | 72 °C (162 °F) |

Section 2: Synthesis and Mechanistic Insights

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is typically achieved through the reaction of a corresponding silyl halide with an acetate source. A common and effective method involves the reaction of Dimethylphenylsilyl chloride with a suitable acetylating agent.

Experimental Protocol: Synthesis from Dimethylphenylsilyl Chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with Dimethylphenylsilyl chloride and a suitable solvent, such as dichloromethane or tetrahydrofuran.

-

Addition of Acetylating Agent: Acetic anhydride or a mixture of acetic acid and a non-nucleophilic base (e.g., triethylamine or pyridine) is added dropwise to the stirred solution at room temperature. The base is crucial for scavenging the HCl generated during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting silyl chloride is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality in Experimental Choices: The use of an inert atmosphere is critical to prevent the hydrolysis of the silyl chloride starting material and the acetoxysilane product. The choice of a non-nucleophilic base is to ensure that it only acts as a proton scavenger and does not compete with the acetate as a nucleophile. Vacuum distillation is the preferred method of purification due to the relatively high boiling point of the product.

Mechanism of Silyl Ether Formation

This compound is a valuable reagent for the protection of alcohols as phenyldimethylsilyl (PDMS) ethers. The reaction proceeds through a nucleophilic attack of the alcohol on the silicon atom.

Figure 1: General mechanism for the protection of an alcohol with this compound.

The reaction is typically catalyzed by a weak base, such as imidazole or triethylamine, which deprotonates the alcohol to increase its nucleophilicity. The acetate ion is a good leaving group, driving the reaction forward. The formation of the stable silicon-oxygen bond is the thermodynamic driving force for this reaction.

Section 3: Application in Complex Synthesis: The Phenyldimethylsilyl (PDMS) Protecting Group

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules like pharmaceuticals.[1] The phenyldimethylsilyl group offers a unique stability profile that makes it a valuable tool for synthetic chemists.

Stability and Deprotection

The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. The phenyldimethylsilyl group is more stable than the trimethylsilyl (TMS) group but less stable than the more sterically hindered triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) groups. This intermediate stability allows for its selective removal in the presence of more robust silyl ethers.[2]

Table 3: Relative Stability of Common Silyl Ethers

| Silyl Group | Abbreviation | Relative Stability (Acidic Hydrolysis) |

| Trimethylsilyl | TMS | Least Stable |

| Phenyldimethylsilyl | PDMS | ↓ |

| Triethylsilyl | TES | ↓ |

| tert-Butyldimethylsilyl | TBDMS | ↓ |

| Triisopropylsilyl | TIPS | ↓ |

| tert-Butyldiphenylsilyl | TBDPS | Most Stable |

Deprotection of PDMS ethers is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The strong silicon-fluoride bond provides the thermodynamic driving force for fluoride-mediated cleavage.[3]

Experimental Protocol: Deprotection of a Phenyldimethylsilyl Ether

-

Reaction Setup: To a solution of the PDMS-protected compound in a suitable solvent like tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF) in THF.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Strategic Use in Drug Development

While specific, publicly available examples of this compound in named drug synthesis pathways are proprietary and often not disclosed in detail, its utility can be inferred from the common challenges in medicinal chemistry. In the synthesis of complex drug candidates, multiple hydroxyl groups with varying reactivities are often present. The intermediate stability of the PDMS group allows for a hierarchical deprotection strategy, enabling chemists to unmask specific hydroxyl groups for further functionalization while others remain protected. This "orthogonal" protection strategy is critical for the efficient construction of complex molecular architectures.[4]

Figure 2: A logical workflow demonstrating the strategic use of PDMS protection in multi-step synthesis.

Section 4: Spectroscopic Characterization

Accurate characterization of this compound and its protected derivatives is essential for quality control and reaction monitoring. The following tables provide expected ranges for key spectroscopic signals.

Table 4: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~7.6 - 7.4 | Multiplet | Phenyl protons |

| ~2.1 | Singlet | Acetoxy methyl protons |

| ~0.5 | Singlet | Silyl methyl protons |

Table 5: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~135 - 128 | Aromatic carbons |

| ~22 | Acetoxy methyl carbon |

| ~-2 | Silyl methyl carbons |

Table 6: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1260 | Strong | Si-CH₃ deformation |

| ~1120 | Strong | Si-Ph stretch |

| ~1015 | Strong | Si-O-C stretch |

Mass Spectrometry Fragmentation: In electron ionization mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns would include the loss of the acetoxy group (M-59) and the loss of a methyl group (M-15).[5]

Section 5: Safety and Handling

This compound is a combustible liquid and can cause severe skin burns and eye damage. It is also a respiratory irritant. Upon contact with moisture, it can liberate acetic acid.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. It is incompatible with water, alcohols, amines, and strong oxidizing agents.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[6]

Section 6: Conclusion

This compound is a valuable reagent for the protection of hydroxyl groups in complex organic synthesis. Its intermediate stability allows for strategic, orthogonal deprotection schemes, making it a useful tool for researchers in drug discovery and development. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its successful and safe implementation in the laboratory.

References

- BenchChem. (2025).

- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.

- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

- Organic Syntheses. SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE.

- ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a.

- BenchChem. (2025). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- Gelest, Inc. (2016).

- Wikipedia. (n.d.). Silyl ether.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Chemistry LibreTexts. (2023).

- Gelest, Inc. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- PMC - NIH. (2017).

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.

- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PMC - NIH. (2024). Total Synthesis as Training for Medicinal Chemistry.

- Master Organic Chemistry. (2015).

- ResearchGate. (2014).

- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.

- SpringerLink. (2010).

- PMC - NIH. (2024). Total Synthesis as Training for Medicinal Chemistry.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- University of California, Santa Cruz. (n.d.). IR Tables.

- PubMed. (2010).

- YouTube. (2017). Organic Chemistry: Alcohol Mechanisms & Reactions.

- YouTube. (2021).

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- YouTube. (2024). This Drug Synthesis is Literally Breathtaking | Medicinal Chemistry & Organic Synthesis.

- Waters. (n.d.).

- MSU Chemistry. (2004).

- OpenStax. (2023). 17.6 Reactions of Alcohols.

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.

- PMC - PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- YouTube. (2017). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

- 1. Total Synthesis and Pharmacological Evaluation of Phochrodines A–C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

The Silylation Frontier: A Deep Dive into the Mechanism of Phenyldimethylacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Silylation

In the intricate world of multi-step organic synthesis, particularly within drug development, the strategic protection of reactive functional groups is paramount.[1] This temporary masking prevents undesired side reactions and ensures the desired chemical transformations occur with high selectivity and yield.[1] Among the arsenal of protecting groups, silyl ethers have emerged as a versatile and widely utilized option for hydroxyl moieties due to their relative ease of installation and removal.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a general overview of silylation. Instead, it provides a detailed exploration of the mechanism of action of a specific and valuable silylating agent: phenyldimethylacetoxysilane . By understanding the nuances of its reactivity, byproducts, and optimal reaction conditions, scientists can leverage this reagent to its full potential in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][]

This compound (C₁₀H₁₄O₂Si) belongs to the organoacetoxysilane chemical family.[5] Its utility as a chemical intermediate stems from its ability to selectively introduce the phenyldimethylsilyl protecting group.[5] A critical aspect of its chemistry, as highlighted in safety data, is its reaction with water, which liberates acetic acid.[5] This inherent reactivity provides a key insight into both its mechanism and the nature of its byproducts.

Part 1: The Core Mechanism of Silylation with this compound

The silylation of an alcohol with this compound is a nucleophilic substitution reaction at the silicon center. The generally accepted mechanism for silylation with reagents like silyl halides proceeds via an SN2-like pathway, and a similar principle applies here.[2][6]

The reaction is typically facilitated by a base, with imidazole being a common and effective catalyst.[7][8][9] The role of the base is twofold:

-

Activation of the Nucleophile: The base deprotonates the alcohol, increasing its nucleophilicity.

-

Activation of the Electrophile (Proposed): In the case of imidazole, it can act as a hypernucleophilic catalyst, attacking the electrophilic silicon atom of the this compound to form a highly reactive silylimidazolium intermediate.[8] This intermediate is then more susceptible to attack by the alcohol.

The acetate group serves as an excellent leaving group, and upon its departure, it is protonated by the proton abstracted from the alcohol, forming acetic acid as a stable and relatively benign byproduct.

Caption: Hydrolysis and subsequent self-condensation of this compound.

This reactivity underscores the importance of conducting silylation reactions under anhydrous conditions to maximize the yield of the desired silyl ether and minimize the formation of unwanted siloxane byproducts.

Part 2: Practical Application and Experimental Protocol

The following section provides a generalized, yet detailed, protocol for the silylation of a primary alcohol using this compound. This protocol is designed to be a self-validating system, emphasizing anhydrous techniques and careful monitoring.

Experimental Protocol: Silylation of a Primary Alcohol

Materials:

-

Primary alcohol (substrate)

-

This compound (1.1 - 1.5 equivalents)

-

Imidazole (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert gas (N₂ or Ar) setup

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and imidazole (1.5 - 2.0 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the solids. The concentration is typically in the range of 0.1 to 0.5 M.

-

Reagent Addition: Slowly add this compound (1.1 - 1.5 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phenyldimethylsilyl ether. [10][11][12]

Caption: Step-by-step experimental workflow for silylation.

Quantitative Data and Comparison

| Silylating Agent Class | Relative Reactivity | Byproduct | Handling Considerations |

| Chlorosilanes | High | HCl (corrosive) | Highly moisture-sensitive, corrosive byproduct |

| Acetoxysilanes | Moderate | Acetic Acid (less corrosive) | Moisture-sensitive, less corrosive byproduct |

| Silylamides (e.g., BSA) | High | Amide | Moisture-sensitive, neutral byproduct |

Part 3: Advanced Considerations in Drug Development

The choice of a silylating agent in a drug development campaign is dictated by several factors beyond simple reactivity. These include the stability of the protecting group under various reaction conditions (orthogonality), the ease of deprotection, and the potential for the introduction of impurities.

The phenyldimethylsilyl group is generally stable to a range of non-acidic and non-fluoride-containing reagents, making it a useful protecting group in multi-step syntheses. [1]Deprotection is typically achieved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF). [2] In the context of API synthesis, the use of this compound offers the advantage of a non-halogenated byproduct. The formation of acetic acid is often preferable to hydrochloric acid, which can be more corrosive and may require more stringent material compatibility in a manufacturing setting.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound represents a valuable and versatile reagent for the protection of hydroxyl groups. Its moderate reactivity, coupled with the formation of a relatively benign acetic acid byproduct, makes it an attractive alternative to more aggressive silylating agents. A thorough understanding of its mechanism of action, including its sensitivity to hydrolysis, is crucial for its effective application. By following carefully designed and monitored experimental protocols, researchers and drug development professionals can successfully employ this compound to facilitate the synthesis of complex and valuable molecules.

References

-

Gelest, Inc. (2016, July 22). Safety Data Sheet: this compound. Retrieved from [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

- RSC Publishing. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.

-

National Center for Biotechnology Information. (n.d.). Electrochemical Deoxygenative Silylation of Alcohols. Retrieved from [Link]

- SpringerLink. (n.d.).

- ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes....

- ScienceDirect. (n.d.). Synthesis of poly(silyl ether)

-

Organic Chemistry Portal. (n.d.). Synthesis of Organosilanes, Silyl Ethers, and Silanols. Retrieved from [Link]

- RSC Publishing. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

- MDPI. (2021, June 28). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org.

-

TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Retrieved from [Link]

- RSC Publishing. (2021, October 27).

-

Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

- ResearchGate. (2022, June 1). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers.

- SciSpace. (2019, January 14).

- BenchChem. (2025). Detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane.

- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes.

- Preprints.org. (2023, July 12). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.

-

Pharmaffiliates. (n.d.). Pharma API intermediates. Retrieved from [Link]

- National Center for Biotechnology Information. (2026, January 5).

-

National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]

- ResearchGate. (2018, December 24). N-(Trimethylsilyl)imidazole.

- ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole-based nucleophiles....

- ResearchGate. (n.d.). Esterification Study of Acetoxysilane by Alcohols and Phenols.

-

National Center for Biotechnology Information. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

- University of California, Irvine Department of Chemistry. (2020, March 17).

- ResearchGate. (n.d.).

- Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

-

Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Application of a Thiol Photolabile Protecting Group.

- ResearchGate. (n.d.). Strategies for the synthesis of labeled peptides.

- Chemical Methodologies. (n.d.).

- BenchChem. (2025).

- RSC Publishing. (n.d.). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science.

- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- MDPI. (n.d.).

- Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.

- The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). Imidazole as a catalyst in acyl transfer.

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. Synthesis of Organosilanes, Silyl Ethers, and Silanols [ouci.dntb.gov.ua]

- 12. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Phenyldimethylacetoxysilane with Protic Functional Groups

<

Abstract

Phenyldimethylacetoxysilane is a versatile organosilicon compound whose reactivity is central to a multitude of applications, particularly in the fields of organic synthesis and materials science. Its utility stems from the specific reactivity of the silicon-acetoxy bond towards protic functional groups, enabling the formation of robust silyl ethers, silylamines, and silyl esters. This guide provides a comprehensive exploration of the core principles governing these reactions. We will delve into the mechanistic underpinnings, kinetic considerations, and practical applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Core Principles of this compound Reactivity

This compound, with the chemical formula C₁₀H₁₄O₂Si, is an organoacetoxysilane characterized by a liquid physical state.[1] The reactivity of this compound is dominated by the electrophilic nature of the silicon atom, which is bonded to two methyl groups, a phenyl group, and an acetoxy group. The acetoxy group serves as an excellent leaving group, particularly in the presence of a nucleophile, facilitating the substitution reaction that is the cornerstone of its utility.

The reaction with protic functional groups (H-X, where X = O, N, S) proceeds via a nucleophilic attack of the heteroatom on the silicon center. This process is driven by the formation of a strong Si-X bond and the liberation of the weakly basic and volatile acetic acid as a byproduct.

1.1. Safety and Handling

This compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Therefore, stringent safety precautions are paramount. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and protective clothing.[1] It is crucial to keep the compound away from heat, open flames, and sparks.[1] Emergency eye wash fountains and safety showers must be readily available.[1]

Part 2: Silylation of Alcohols: Formation of Silyl Ethers

The protection of alcohols as silyl ethers is one of the most common applications of silylating agents in organic synthesis.[2][3][4][5] Silyl ethers are valued for their ease of formation, stability across a wide range of reaction conditions, and selective removal under mild protocols.[2]

2.1. Reaction Mechanism

The formation of a silyl ether from an alcohol and this compound is a nucleophilic substitution reaction at the silicon atom. The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks the electrophilic silicon center of the this compound.

-

Transition State: A pentacoordinate silicon intermediate or transition state is formed.

-

Leaving Group Departure: The acetoxy group departs, and a proton is transferred from the incoming alcohol to the departing acetate, forming acetic acid and the silyl ether.

This reaction is often facilitated by a mild, non-nucleophilic base (e.g., triethylamine, imidazole) to neutralize the acetic acid byproduct, which can prevent potential acid-catalyzed side reactions or degradation of sensitive substrates.

Caption: Mechanism of alcohol silylation.

2.2. Reactivity and Selectivity

The rate of silylation is influenced by steric hindrance at both the alcohol and the silicon atom. The general order of reactivity for alcohols is primary > secondary > tertiary.[6] This steric sensitivity allows for the selective protection of less hindered alcohols in poly-functionalized molecules.

| Alcohol Type | Relative Reactivity | Typical Conditions |

| Primary | High | Room temperature, short reaction time |

| Secondary | Moderate | Elevated temperature or longer reaction time |

| Tertiary | Low | Forcing conditions may be required |

2.3. Standard Experimental Protocol: Silylation of Benzyl Alcohol

This protocol describes a general procedure for the silylation of a primary alcohol.

Materials:

-

Benzyl alcohol

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude silyl ether.

-

Purify the product by flash column chromatography on silica gel if necessary.

Self-Validation: The formation of the phenyldimethylsilyl ether can be confirmed by ¹H NMR spectroscopy by the appearance of new signals corresponding to the phenyl and methyl protons on the silicon atom and a characteristic upfield shift of the protons on the carbon bearing the oxygen.

Part 3: Reactivity with Other Protic Functional Groups

3.1. Silylation of Amines

This compound reacts with primary and secondary amines to form N-silylamines. The reaction mechanism is analogous to that of alcohols, with the nitrogen atom acting as the nucleophile. These reactions can be catalyzed, for example, by palladium complexes.[7] The resulting silylamines are useful intermediates in organic synthesis.

3.2. Silylation of Carboxylic Acids

Carboxylic acids react with this compound to form silyl esters.[8][9] This reaction is often reversible and can be driven to completion by removing the acetic acid byproduct. Silyl esters are valuable reactive intermediates, particularly in amide bond formation, where they act as activated forms of the carboxylic acid.[8][10]

3.3. Silylation of Thiols

Thiols, being more acidic and often more nucleophilic than their alcohol counterparts, react readily with this compound to form silyl thioethers.[11] The reaction proceeds under similar conditions to alcohol silylation. However, thiols are also susceptible to oxidative self-coupling to form disulfides, a side reaction that should be considered and mitigated, for instance by maintaining an inert atmosphere.[12]

Caption: General workflow for silylation.

Part 4: Hydrolytic Stability and Competing Reactions

A critical consideration when working with this compound is its sensitivity to moisture.[1][13] In the presence of water, it will readily hydrolyze to form phenyldimethylsilanol and acetic acid. This silanol can then self-condense to form a disiloxane.

Hydrolysis Reaction: PhMe₂Si-OAc + H₂O → PhMe₂Si-OH + HOAc

Condensation: 2 PhMe₂Si-OH → PhMe₂Si-O-SiMe₂Ph + H₂O

This competing hydrolysis reaction underscores the importance of using anhydrous solvents and maintaining an inert atmosphere during silylation reactions to maximize the yield of the desired product.

Part 5: Analytical Characterization

Unequivocal structural confirmation of the silylated products is essential. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment. The formation of a silyl ether, for instance, is indicated by the disappearance of the alcohol proton and the appearance of signals for the phenyl and dimethylsilyl groups.

-

¹³C NMR: Shows the carbon skeleton of the molecule.

-

²⁹Si NMR: Directly observes the silicon nucleus, providing definitive evidence of silylation and information about the electronic environment of the silicon atom.[14][15]

-

-

Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of the broad O-H or N-H stretching band of the starting material and the appearance of characteristic Si-O or Si-N stretching vibrations.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition of the product.[16] The fragmentation patterns can also offer structural insights.

References

-

Gelest, Inc. (2016). This compound Safety Data Sheet (SIP6726.0). Retrieved from [Link]

-

Gelest, Inc. (2015). PHENYLDIMETHYLETHOXYSILANE Safety Data Sheet (SIP6728.4). Retrieved from [Link]

-

ResearchGate. (n.d.). The order of alcohol reactivity toward PMHS according to the reaction... [Image]. Retrieved from [Link]

-

Gelest, Inc. (2015). PHENYLTRIMETHOXYSILANE Safety Data Sheet (SIP6822.0). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

-

Clutch Prep. (2022). Silyl Ether Protecting Groups Explained. Retrieved from [Link]

-

Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104, 36–52. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

Tuss, N. L., et al. (2004). Synthetic, structural, and mechanistic aspects of an amine activation process mediated at a zwitterionic Pd(II) center. Journal of the American Chemical Society, 126(45), 14712-14725. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]

-

Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. Retrieved from [Link]

-

Fleming, I., Henning, R., & Plaut, H. (1984). The phenyldimethylsilyl group as a masked hydroxy group. Journal of the Chemical Society, Perkin Transactions 1, 1-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.8: Protection of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide Bond-Forming Reaction via Amino Acid Silyl Esters: New Catalytic Reactivity of an Aminosilane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenylsilane. Retrieved from [Link]

-

Smith, A. M. R., & Hii, K. K. (2011). In situ silane activation enables catalytic reduction of carboxylic acids. Chemical Communications, 47(43), 11903-11905. Retrieved from [Link]

-

Biswas, T. (2022, January 21). Silyl enol ether: Preparation & application. YouTube. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Fleming, I., Roberts, R. S., & Smith, S. C. (1998). The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers. Journal of the Chemical Society, Perkin Transactions 1, (7), 1209–1214. Retrieved from [Link]

-

Nale, D. K., et al. (2012). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 14(23), 6012–6015. Retrieved from [Link]

-

MDPI. (n.d.). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Retrieved from [Link]

-

Xiamen Amoy-Iron Technology Co., Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

-

Sci-Hub. (n.d.). The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

-

Pearson Study Prep. (2015, March 23). Reactions of Thiols. YouTube. Retrieved from [Link]

-

Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Control Experiments for Self-Coupling of Thiols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Retrieved from [Link]

-

Zhang, S., et al. (2013). Multifunctional thiols from the highly selective reaction of mercaptoalcohols with chlorosilanes. Tetrahedron Letters, 54(17), 2193-2195. Retrieved from [Link]

-

American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic, structural, and mechanistic aspects of an amine activation process mediated at a zwitterionic Pd(II) center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Acetate Moiety as a Modulator of Reactivity in Phenyldimethylacetoxysilane: A Technical Guide for Researchers

Abstract

Phenyldimethylacetoxysilane (PhMe₂SiOAc) is a versatile organosilicon compound whose utility in organic synthesis and materials science is profoundly influenced by the nature of its acetate leaving group. This technical guide provides an in-depth analysis of the multifaceted role of the acetate moiety, moving beyond a simple description of its function as a leaving group. We will explore the nuanced interplay of electronic and steric effects that govern the reactivity of the silicon center, and how these characteristics are harnessed in key applications such as the protection of alcohols and the formulation of advanced silicone elastomers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PhMe₂SiOAc to inform experimental design and application development.

Introduction: The Critical Role of the Leaving Group in Silicon Chemistry

In the realm of organic and organometallic chemistry, the facility with which a leaving group departs from a reactive center is a cornerstone of reaction design. In organosilicon chemistry, the nature of the substituent departing from the silicon atom dictates the reagent's reactivity, selectivity, and suitability for a given transformation. This compound, with its acetate leaving group, presents a unique reactivity profile that distinguishes it from more common silylating agents such as chlorosilanes.

The acetate group, while being a competent leaving group, is the conjugate base of a weak acid (acetic acid), which renders it less reactive than a chloride ion, the conjugate base of a strong acid (hydrochloric acid). This attenuated reactivity is not a drawback but rather a key feature that allows for greater control and selectivity in a variety of chemical transformations.

The Acetate Leaving Group: A Profile in Reactivity and Control

The chemical behavior of this compound is intrinsically linked to the properties of the acetate leaving group. Its influence can be understood through the lens of both electronic and steric effects.

Electronic Effects: Modulating the Electrophilicity of the Silicon Center

The silicon-oxygen bond in this compound is polarized, with the oxygen atom drawing electron density away from the silicon. The acetate group, with its resonance-stabilized carboxylate structure, further influences the electrophilicity of the silicon atom. Compared to a highly electronegative chloride atom, the acetate group is a weaker electron-withdrawing group. This results in a silicon center that is less electrophilic than that in phenyldimethylchlorosilane.

This moderation of electrophilicity is a key factor in the controlled reactivity of PhMe₂SiOAc. Reactions with nucleophiles, such as alcohols, proceed at a more measured pace, often obviating the need for stringent reaction conditions or the use of strong, non-nucleophilic bases that are typically required to scavenge the HCl byproduct of chlorosilane reactions.

Steric Considerations

The acetate group is sterically more demanding than a single chloride atom. This increased bulk around the silicon center can influence the accessibility of the electrophilic site to incoming nucleophiles.[1] While this can sometimes lead to slower reaction rates, it can also be exploited to achieve greater selectivity, particularly in substrates with multiple reactive sites.

Core Applications of this compound

The unique characteristics imparted by the acetate leaving group make this compound a valuable reagent in several key areas of chemical science.

Silylation of Alcohols: A Strategy for Protection

The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[2] Silylation converts the polar and reactive alcohol into a less polar and more stable silyl ether, which is inert to a wide range of reaction conditions.

This compound offers a milder alternative to chlorosilanes for the protection of alcohols. The reaction proceeds via nucleophilic attack of the alcohol on the silicon center, leading to the displacement of the acetate leaving group. The acetic acid byproduct is less corrosive and more easily handled than hydrogen chloride.

Sources

Phenyldimethylacetoxysilane: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Phenyldimethylacetoxysilane

This compound is an organoacetoxysilane compound utilized as a chemical intermediate in various research and industrial applications.[1] Its unique chemical structure, featuring a phenyl group and a reactive acetoxy group attached to a silicon atom, makes it a valuable reagent in organic synthesis and materials science. However, its utility is intrinsically linked to its chemical reactivity, which necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols. This guide provides an in-depth analysis of the safety data for this compound, offering practical, field-proven insights into its safe handling, storage, and emergency management to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause severe skin burns and serious eye damage.[1] It may also cause respiratory irritation.[1] Upon contact with moisture, it liberates acetic acid, which contributes to its corrosive properties.[1]

GHS-US Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227 - Combustible liquid |

| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage |

| Specific target organ toxicity, single exposure (respiratory tract irritation) | 3 | H335 - May cause respiratory irritation |

Data sourced from Gelest, Inc. Safety Data Sheet.[1]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C10H14O2Si[1][2] |

| Molecular Mass | 194.30 g/mol |

| Physical State | Liquid[1] |

| Appearance | Clear liquid |

| Odor | Acetic acid-like (due to hydrolysis) |

| Boiling Point | 85-87 °C @ 10 mmHg |

| Flash Point | 85 °C (185 °F) |

| Solubility | Reacts with water[1] |

Data sourced from Gelest, Inc. Safety Data Sheet and PubChem.[1][2]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to mitigate the risks associated with this compound.

Engineering Controls

Effective engineering controls are the first line of defense in minimizing exposure.

-

Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is essential to control vapor inhalation, especially during heating or agitation.

-

Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical goggles or a face shield are mandatory.[1] Contact lenses should not be worn when handling this substance.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] Inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[1]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1]

Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for the safe handling of this compound.

Caption: Decision-making flowchart for chemical spill response.

Reactivity and Stability

Understanding the reactivity of this compound is key to preventing hazardous incidents.

-

Reactivity: This compound reacts with water and moisture in the air, liberating acetic acid. [1]* Stability: It is stable in sealed containers. [1]* Conditions to Avoid: Heat, open flames, and sparks should be avoided. [1]* Incompatible Materials: It is incompatible with alcohols, amines, oxidizing agents, peroxides, moisture, and water. [1] The following diagram illustrates the key incompatibilities of this compound.

Caption: Chemical incompatibilities of this compound.

Toxicological Information

-

Acute Effects: Causes severe skin burns and serious eye damage. [1]Inhalation may cause respiratory irritation. [1]* Chronic Effects: No data is available on the long-term toxicological effects of this compound.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. [1]Do not dispose of waste into the sewer system. [1]Waste should be handled by a licensed waste disposal facility. [1]

Conclusion

This compound is a valuable chemical intermediate, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

-

Gelest, Inc. (2016-07-22). This compound Safety Data Sheet. Retrieved from [Link]

-

PubChem. This compound. National Library of Medicine. Retrieved from [Link]

-

U.S. Department of Labor. Occupational Safety and Health Administration. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]

-

The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Phenyldimethylacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectral analysis is a cornerstone of our daily work in advancing chemical research and development. This guide is crafted to provide an in-depth understanding of the spectral characteristics of Phenyldimethylacetoxysilane. In the dynamic landscape of scientific discovery, direct experimental data for every conceivable compound is not always readily available in public databases. Consequently, this document presents a robust analysis based on established spectroscopic principles and data from closely related structures. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering predictive insights that are invaluable for researchers working with this and similar organosilicon compounds. This guide is designed not merely as a list of data points, but as an instructive journey into the causality behind spectral phenomena, empowering you to interpret and predict with confidence.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique combination of a phenyl group, a dimethylsilyl moiety, and an acetoxy group. This specific arrangement of functional groups gives rise to a characteristic spectral fingerprint. The following sections will provide a detailed breakdown of the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the different proton environments.

-

Phenyl Protons: The protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between 7.20 and 7.60 ppm . The substitution pattern on the silicon atom will influence the electronic environment of the aromatic ring, leading to this characteristic chemical shift range.

-

Methyl Protons (Acetoxy): The three equivalent protons of the acetyl group's methyl moiety are predicted to resonate as a sharp singlet at approximately 2.0 ppm . The electronegativity of the adjacent carbonyl group causes a downfield shift into this region.

-

Methyl Protons (Dimethylsilyl): The six equivalent protons of the two methyl groups attached to the silicon atom are expected to produce a sharp singlet at around 0.3 ppm . The electropositive nature of silicon results in a significant upfield shift for these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.60 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~2.0 | Singlet | 3H | Acetoxy methyl protons (CH₃COO) |

| ~0.3 | Singlet | 6H | Dimethylsilyl protons (Si(CH₃)₂) |

The carbon-13 NMR spectrum will provide insights into the different carbon environments within the molecule.

-

Carbonyl Carbon: The carbon of the carbonyl group in the acetoxy moiety is expected to have the most downfield chemical shift, appearing around 170 ppm due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region, typically between 128 and 135 ppm . The carbon directly attached to the silicon atom (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

-

Acetoxy Methyl Carbon: The methyl carbon of the acetoxy group is predicted to appear at approximately 21 ppm .

-

Dimethylsilyl Methyl Carbons: The two equivalent methyl carbons attached to the silicon atom are expected to have a chemical shift in the upfield region, around -2 ppm , due to the shielding effect of the silicon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~128 - 135 | Phenyl group carbons (C₆H₅) |

| ~21 | Acetoxy methyl carbon (CH₃COO) |

| ~-2 | Dimethylsilyl methyl carbons (Si(CH₃)₂) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

-

C=O Stretch: A strong and sharp absorption band is expected in the region of 1725-1745 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.

-

Si-O-C Stretch: The stretching vibration of the Si-O-C linkage is predicted to show a strong absorption in the 1000-1100 cm⁻¹ region.

-

C-H Stretches (Aromatic): Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹ .

-

C-H Stretches (Aliphatic): The C-H stretching vibrations of the methyl groups will result in absorptions just below 3000 cm⁻¹ .

-

Si-CH₃ Bending: A characteristic absorption for the Si-CH₃ group is expected around 1260 cm⁻¹ .

-

C=C Stretches (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 - 3010 | Weak to Medium | Aromatic C-H Stretch |

| ~2960 - 2850 | Weak to Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, 1480, 1430 | Medium to Weak | Aromatic C=C Stretch |

| ~1260 | Medium to Strong | Si-CH₃ Bending |

| ~1050 | Strong | Si-O-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be dictated by the relative stability of the resulting fragments.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₄O₂Si).

-

Loss of Acetoxy Group: A prominent fragment would likely result from the loss of the acetoxy group (•OCOCH₃), leading to a peak at [M - 59]⁺.

-

Loss of Phenyl Group: Fragmentation involving the cleavage of the Si-phenyl bond would result in a peak at [M - 77]⁺.

-

Loss of Methyl Group: The loss of a methyl group from the silicon atom would generate a fragment at [M - 15]⁺.

Molecular Structure and Fragmentation

Caption: Standard workflow for acquiring NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a singlet. A wider spectral width (e.g., -10 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound, grounded in the fundamental principles of NMR, IR, and MS spectroscopy. While experimental data from public repositories is currently limited, the predictive analysis presented here offers a solid foundation for researchers to identify, characterize, and utilize this compound in their work. The provided experimental protocols serve as a practical guide for obtaining empirical data, which would be a valuable contribution to the scientific community. The logical frameworks and visualizations aim to enhance the understanding of the structure-spectrum relationship, fostering a deeper level of scientific integrity and expertise.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gelest, Inc. Safety Data Sheet for this compound. [Link]

Sources

The Solubility of Phenyldimethylacetoxysilane in Common Organic Solvents: A Technical Guide for Researchers

Abstract

Phenyldimethylacetoxysilane is a versatile organosilicon compound with significant applications in organic synthesis and materials science. A thorough understanding of its solubility characteristics is paramount for its effective use, ensuring optimal reaction conditions and preventing undesirable side reactions. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Moving beyond a simple tabulation of data, this guide delves into the underlying chemical principles governing its solubility, with a particular focus on its reactivity with protic solvents. Detailed experimental protocols for the determination of miscibility are provided, alongside a logical framework for solvent selection. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently and effectively utilize this compound in their work.

Introduction to this compound: Structure and Properties

This compound, with the chemical formula C₁₀H₁₄O₂Si, is a liquid organoacetoxysilane. Its molecular structure, featuring a phenyl group, two methyl groups, and an acetoxy group attached to a central silicon atom, dictates its physical and chemical properties. The presence of the bulky, nonpolar phenyl and methyl groups lends the molecule a significant nonpolar character. The silicon-oxygen bond and the carbonyl group in the acetoxy moiety introduce some polarity. Understanding this structural balance is key to predicting its solubility.

This compound is primarily used as a chemical intermediate in various industrial and research applications. Its handling requires care, as it is a combustible liquid and can cause severe skin burns and eye damage.

The Principle of "Like Dissolves Like": A Guiding Precept

The solubility of a compound is governed by the principle of "similia similibus solvuntur," or "like dissolves like"[1]. This means that a solute will dissolve best in a solvent that has a similar polarity. For this compound, its predominantly nonpolar nature suggests a high degree of solubility in nonpolar and weakly polar aprotic solvents.

DOT Diagram: Solvent Selection Workflow

Caption: A logical workflow for selecting a suitable solvent for this compound based on its chemical properties.

Solubility Profile of this compound

Aprotic Solvents: A Realm of High Miscibility

Aprotic solvents lack an acidic proton and are generally good solvents for nonpolar to moderately polar compounds. This compound is expected to be highly miscible with a wide array of common aprotic solvents.

| Solvent Class | Examples | Expected Miscibility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Highly Miscible | The presence of the phenyl group in this compound leads to favorable π-π stacking interactions with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Miscible | The nonpolar nature of these solvents readily solvates the nonpolar phenyl and methyl groups of the silane[1]. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Highly Miscible | Ethers are weakly polar and can effectively solvate the entire silane molecule. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Highly Miscible | These solvents have polarities that are compatible with the overall polarity of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | While more polar, these aprotic solvents are generally effective at dissolving a wide range of organic compounds. |

| Esters | Ethyl Acetate | Miscible | Similar in polarity to ketones, esters are expected to be good solvents for this compound. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Miscible, but caution is advised | While miscibility is probable, the high polarity of these solvents may not be optimal for all applications. Empirical verification is recommended. |

Protic Solvents: A Cautionary Note on Reactivity

Protic solvents, such as water, alcohols, and carboxylic acids, contain a hydrogen atom bonded to an electronegative atom (e.g., oxygen or nitrogen) and can donate a proton (H⁺). Organoacetoxysilanes are highly susceptible to hydrolysis in the presence of protic solvents. The silicon-oxygen bond is readily attacked by nucleophiles, leading to the cleavage of the acetoxy group and the formation of silanols, which can then condense to form siloxanes.

DOT Diagram: Hydrolysis of this compound

Caption: The reaction pathway of this compound with a protic solvent, leading to hydrolysis and subsequent condensation.

This reactivity means that this compound is not soluble in protic solvents in the traditional sense; it reacts with them. This is a critical consideration for any experimental design. For instance, exposure to atmospheric moisture can lead to the slow degradation of the compound. Therefore, it is imperative to use anhydrous solvents and inert atmosphere conditions when working with this compound.

Experimental Protocol for Determining Miscibility

Given the likely high miscibility of this compound with aprotic solvents, a qualitative determination of miscibility is often sufficient. The following protocol outlines a safe and effective method for this determination.

Objective: To visually determine if this compound is miscible in a given anhydrous aprotic solvent.

Materials:

-

This compound

-

Anhydrous aprotic solvent of interest (e.g., toluene, THF, DCM)

-

Dry glassware (e.g., small vials or test tubes with caps)

-

Inert gas supply (e.g., nitrogen or argon)

-

Pipettes or syringes for liquid transfer

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

-

Solvent Addition: In a fume hood, add a known volume (e.g., 1 mL) of the anhydrous aprotic solvent to a dry vial.

-

Analyte Addition: Carefully add a small, measured volume (e.g., 0.1 mL) of this compound to the solvent.

-

Observation: Cap the vial and gently agitate the mixture. Observe for any signs of immiscibility, such as the formation of a separate layer, cloudiness, or droplets.

-

Incremental Addition: If the solution remains clear and homogeneous, continue to add this compound in small increments, observing after each addition.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (neoprene or nitrile rubber), and a lab coat.

-

Handle this compound with care, avoiding contact with skin and eyes.

Conclusion

This compound exhibits a clear and predictable solubility profile based on fundamental chemical principles. It is highly miscible with a wide range of common aprotic organic solvents, including aromatic and aliphatic hydrocarbons, ethers, and chlorinated solvents. This high miscibility is a direct consequence of its predominantly nonpolar molecular structure. Conversely, it is reactive towards protic solvents such as water and alcohols, undergoing hydrolysis rather than dissolution. This reactivity underscores the critical importance of maintaining anhydrous conditions during its handling and use. The experimental protocols and theoretical framework presented in this guide provide researchers with the necessary knowledge to make informed decisions regarding solvent selection, ensuring the successful application of this compound in their scientific endeavors.

References

-

Gelest, Inc. (2016). This compound - Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2015). PHENYLDIMETHYLETHOXYSILANE - Safety Data Sheet. Retrieved from [Link]

-

Solubility of Things. (n.d.). Silane. Retrieved from [Link]

-

KBR. (2024). Discussion On The Solubility Of Silane And Related Issues. Retrieved from [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Phenyldimethylacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: Phenyldimethylacetoxysilane represents a class of organosilicon compounds with increasing relevance in advanced materials and pharmaceutical synthesis. Understanding its thermal stability and decomposition pathways is paramount for ensuring process safety, product purity, and the rational design of new applications. This guide provides a comprehensive technical overview of the thermal behavior of this compound, synthesizing foundational principles with practical, field-proven experimental insights. We will explore the intrinsic factors governing its stability, predictable decomposition products, and the analytical methodologies required for a thorough investigation.

Introduction: The Significance of this compound

This compound belongs to the family of acetoxysilanes, which are known for their reactivity, particularly their sensitivity to moisture, leading to hydrolysis and the formation of siloxanes and acetic acid. The incorporation of a phenyl group directly bonded to the silicon atom significantly influences the molecule's electronic and steric properties, which in turn affects its thermal stability. This unique combination of a reactive acetoxy group and a stabilizing phenyl group makes it a versatile reagent and precursor in various chemical transformations.

A deep understanding of its thermal decomposition is critical for:

-

Process Safety: Preventing runaway reactions and ensuring safe handling at elevated temperatures.

-